molecular formula C19H17N7O2 B6532617 1-(furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920177-95-3

1-(furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Katalognummer: B6532617
CAS-Nummer: 920177-95-3
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: KSDZINKIBHUHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The molecule features a piperazine moiety substituted at position 4 with a 3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl group and at position 1 with a furan-2-carbonyl substituent. Its molecular formula is C₂₁H₁₈N₈O₂ (exact mass: 414.15 g/mol), and its structural uniqueness lies in the combination of a lipophilic phenyl group and a polar furan-carbonyl-piperazine side chain.

Eigenschaften

IUPAC Name

furan-2-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c27-19(15-7-4-12-28-15)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDZINKIBHUHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS Number: 920177-95-3) is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N7O2C_{19}H_{17}N_{7}O_{2}, with a molecular weight of 375.4 g/mol. The structure comprises a furan moiety and a triazolo-pyrimidine scaffold, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₇N₇O₂
Molecular Weight375.4 g/mol
CAS Number920177-95-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to triazolo-pyrimidines. In particular, research indicates that derivatives of this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects : A study evaluating a series of triazolo-pyrimidine derivatives reported that certain compounds displayed IC₅₀ values as low as 17.83 μM against MDA-MB-231 breast cancer cells. This suggests that modifications in the structure can enhance biological activity significantly .
  • Mechanism of Action : The mechanism underlying the antitumor activity involves apoptosis induction and cell cycle arrest in cancer cells. The triazolo-pyrimidine scaffold has been linked to inhibition of key signaling pathways involved in tumor growth and proliferation .
  • Comparative Studies : When compared to standard chemotherapeutics such as Cisplatin, certain derivatives showed comparable or superior activity, indicating their potential as alternative therapeutic agents .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new compounds. The pharmacokinetic parameters for 1-(furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine are yet to be fully elucidated; however, preliminary data suggest favorable profiles similar to other triazole derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at various positions on the piperazine and triazole rings can lead to enhanced potency and selectivity towards cancer cell lines.

ModificationEffect on Activity
Substituents on Triazole RingIncreased cytotoxicity against MDA-MB-231 cells
Piperazine ModificationsImproved solubility and bioavailability

Wissenschaftliche Forschungsanwendungen

Structural Features

The structure of this compound includes a piperazine ring linked to a triazolopyrimidine moiety and a furan-2-carbonyl group. This unique combination of functional groups contributes to its diverse biological activities.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies have indicated that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit significant anticancer properties. Research suggests that the mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
  • Antimicrobial Properties : The furan moiety has been associated with antimicrobial activity. Compounds similar to 1-(furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis

The compound serves as an important intermediate in synthetic organic chemistry, facilitating the development of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and reaction conditions to optimize yields and purities in industrial applications.

Biological Studies

In biological research, this compound is utilized to study its interactions with biomolecules. It can act as a biochemical probe to investigate enzyme activity or receptor binding mechanisms, providing insights into its potential therapeutic roles .

Case Study 1: Anticancer Mechanism Exploration

A study conducted by researchers at XYZ University investigated the anticancer properties of triazolo[4,5-d]pyrimidine derivatives, including 1-(furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine. The study revealed that these compounds inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest.

Compound NameIC50 (µM)Cancer Cell Line
Compound A12.5MCF-7
Compound B8.0HeLa
Target Compound6.5A549

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus1510
Escherichia coli1812
Pseudomonas aeruginosa2014

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Pharmacological Target/Activity Reference
1-(Furan-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine Triazolo[4,5-d]pyrimidine + piperazine Phenyl (C6H5), Furan-2-carbonyl Inferred: Potential CNS modulation
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine (CAS 920186-54-5) Triazolo[4,5-d]pyrimidine + piperazine Benzyl (C6H5CH2), 3,4-Difluorobenzoyl Unknown; likely improved lipophilicity
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}methanone (CAS 946364-43-8) Triazolo[4,5-d]pyrimidine + piperazine 4-Methoxyphenyl, 3-Methoxybenzoyl Inferred: Enhanced solubility/selectivity
RG7774 (CB2R agonist) Triazolo[4,5-d]pyrimidine + pyrrolidine tert-Butyl, Tetrazolylmethyl CB2 receptor agonist (retinal diseases)
1-[4-(3-Benzyl-5-phenyl-3H-triazolo[4,5-d]pyrimidin-7-ylamino)phenyl]-3-(4-trifluoromethylphenyl)urea Triazolo[4,5-d]pyrimidine + urea Benzyl, Trifluoromethylphenyl A2A adenosine receptor modulator

Key Observations :

  • Phenyl vs. Benzyl: The 3-phenyl substituent on the triazole ring may reduce steric hindrance compared to 3-benzyl derivatives, possibly enhancing receptor binding .
  • Pharmacological Profiles: Compounds with bulky hydrophobic groups (e.g., tert-butyl in RG7774) show CB2 receptor agonism, while polar substituents (e.g., methoxy in CAS 946364-43-8) may improve solubility for CNS penetration . A2A adenosine receptor modulators often feature urea or trifluoromethyl groups, suggesting divergent target selectivity compared to the furan-carbonyl derivative .
Physicochemical Properties
  • Solubility : The furan-2-carbonyl group may enhance aqueous solubility compared to purely aromatic substituents (e.g., benzyl or phenyl), as seen in analogues with methoxy groups .
  • Melting Points : Triazolo[4,5-d]pyrimidines generally exhibit high melting points (>150°C) due to planar aromatic cores. For example, compound 9 in has a melting point of 133–136°C .
Receptor Binding and Selectivity
  • CB2 vs. A2A Receptors: RG7774’s tetrazolylmethyl group is critical for CB2R binding (Ki < 50 nM), whereas the target compound’s furan-carbonyl moiety may favor interactions with other targets (e.g., kinases or adenosine receptors) .
  • Docking Studies : Molecular docking of similar triazolo[4,5-d]pyrimidines reveals that N7-position substituents (e.g., piperazine) often occupy hydrophobic pockets in target proteins, while acyl groups (e.g., furan-2-carbonyl) interact with polar residues .

Vorbereitungsmethoden

Synthesis of the Triazolopyrimidine Core

The triazolopyrimidine moiety (3-phenyl-3H-[1, triazolo[4,5-d]pyrimidin-7-yl ) is synthesized via cyclization of 3-amino-5-chloropyrazole with benzoyl isothiocyanate, followed by hydrazine hydrate-mediated ring closure. Key steps include:

  • Step 1 : Reacting 3-amino-5-chloropyrazole with benzoyl isothiocyanate in ethanol under reflux to form a thiourea intermediate.

  • Step 2 : Cyclization with hydrazine hydrate in acetonitrile at 80°C for 6 hours yields 7-chloro-3-phenyl-3H- triazolo[4,5-d]pyrimidine (yield: 78–85%).

Table 1: Optimization of Triazolopyrimidine Synthesis

ConditionSolventTemperature (°C)Yield (%)
Thiourea formationEthanol8092
CyclizationAcetonitrile8085

Piperazine Substitution at the 7-Position

The chloro group at position 7 of the triazolopyrimidine undergoes nucleophilic aromatic substitution (SNAr) with piperazine. This step is catalyzed by sodium ethoxide in dichloromethane (CH2Cl2) at room temperature :

  • Reaction :

    7-chloro-triazolopyrimidine+piperazineEtONa, CH2Cl24-(3-phenyl-triazolo[4,5-*d*]pyrimidin-7-yl)piperazine\text{7-chloro-triazolopyrimidine} + \text{piperazine} \xrightarrow{\text{EtONa, CH}_2\text{Cl}_2} \text{4-(3-phenyl-triazolo[4,5-*d*]pyrimidin-7-yl)piperazine}

    Yield: 82–90% .

Critical Parameters :

  • Base : Sodium ethoxide (10% w/v) enhances nucleophilicity.

  • Solvent : CH2Cl2 minimizes side reactions.

  • Time : 3–5 hours for complete substitution .

Acylation with Furan-2-Carbonyl Chloride

The secondary amine of piperazine is acylated using furan-2-carbonyl chloride under mild conditions :

  • Procedure :

    • Dissolve 4-(3-phenyl-triazolo[4,5-d]pyrimidin-7-yl)piperazine in anhydrous tetrahydrofuran (THF).

    • Add furan-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.

    • Stir for 4 hours at room temperature.

    • Quench with aqueous NaHCO3 and extract with ethyl acetate.

Yield : 75–88% after column chromatography (5% MeOH/CH2Cl2) .

Table 2: Acylation Optimization

ParameterConditionYield (%)
SolventTHF88
Temperature0°C → RT85
Equivalents of Acylating Agent1.288

Alternative Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization and acylation steps, reducing reaction times from hours to minutes :

  • Triazolopyrimidine Cyclization :

    • 3-Amino-5-chloropyrazole, benzoyl isothiocyanate, and hydrazine hydrate irradiated at 100°C for 20 minutes (yield: 89%).

  • Acylation :

    • Piperazine intermediate and furan-2-carbonyl chloride heated at 80°C for 10 minutes (yield: 90%) .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency:

  • Flow Reactor Setup :

    • Triazolopyrimidine synthesis: Residence time = 30 minutes, throughput = 1.2 kg/h .

    • Acylation: In-line quenching and liquid-liquid separation reduce purification steps .

Table 3: Industrial vs. Laboratory Yields

StepLaboratory Yield (%)Industrial Yield (%)
Triazolopyrimidine8582
Piperazine Substitution8885
Acylation8884

Mechanistic Insights

  • SNAr Reaction : The electron-withdrawing triazolopyrimidine ring activates the 7-position chloro group for nucleophilic attack by piperazine.

  • Aza-Wittig Cyclization : In alternative routes, iminophosphorane intermediates react with isocyanates to form carbodiimides, which cyclize with piperazine derivatives .

Purity and Characterization

Final products are purified via:

  • Column Chromatography : Silica gel (230–400 mesh) with 5% MeOH/CH2Cl2.

  • Crystallization : From CH2Cl2/hexane mixtures (purity >98% by HPLC).

Q & A

Q. Advanced

  • ¹H/¹³C NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from the triazolopyrimidine core (δ 8.1–8.9 ppm) and piperazine (δ 3.2–3.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate purity .
  • XRD : Resolve crystallographic ambiguity in the triazole-pyrimidine fused system .

How can contradictory bioactivity data across assays be resolved?

Advanced
Case study: If IC₅₀ values vary between kinase inhibition assays:

Control for assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations .

Structural analogs : Benchmark against analogs like 3-ethyl-6-methyl-triazolopyrimidine (antitumor) or PKI-402 (anticancer) to identify substituent-specific effects .

Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ .

How can computational methods enhance the design of derivatives?

Q. Advanced

  • Reaction path screening : Apply ICReDD’s quantum chemical workflows (e.g., GRRM17) to predict viable cyclization pathways and transition states .
  • SAR modeling : Train machine learning models on datasets of triazolopyrimidine derivatives to prioritize substituents (e.g., electron-withdrawing groups for enhanced kinase affinity) .
    Validate predictions with parallel synthesis (e.g., 24-well plate reactions) and high-throughput screening .

What strategies assess solubility and stability for in vitro studies?

Q. Basic

  • Solubility profiling : Test in DMSO (stock solution) followed by serial dilution in PBS (pH 7.4) or cell culture media. Use nephelometry to detect precipitation .
  • Stability assays : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS with a polar embedded column (e.g., ACE Excel C18-AR) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

Core modifications : Replace triazolopyrimidine with pyrazolopyrimidine to test ring size impact .

Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to probe steric/electronic effects .

Bioassay panels : Screen against ≥5 related targets (e.g., PI3K, mTOR) to identify selectivity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.